molecular formula C10H10BrClO2 B15248383 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid

3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid

Cat. No.: B15248383
M. Wt: 277.54 g/mol
InChI Key: OYXOSRBJCNMTHK-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is an organic compound with a complex structure, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) . Chlorination can be performed using chlorine gas (Cl2) or other chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

OYXOSRBJCNMTHK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Br)C(=O)O

Origin of Product

United States

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